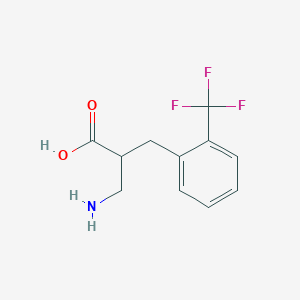

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid typically involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another method involves the coupling process of intermediates catalyzed by palladium, followed by conversion to the desired product using oxalyl chloride .

Industrial Production Methods: Industrial production methods often utilize scalable and efficient protocols that minimize the need for chromatographic purification steps. The use of electron-withdrawing groups like fluoro or bromo substituents can protect aromatic systems against metabolic transformations, enhancing the yield and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: Reduction of nitrile groups to amines using catalysts like RANEY® Nickel.

Substitution: Substitution reactions involving the trifluoromethyl group are common, often using radical intermediates.

Common Reagents and Conditions:

Oxidation: t-Butyl hydroperoxide and metal catalysts.

Reduction: RANEY® Nickel with molecular hydrogen or transfer hydrogenation conditions.

Substitution: Radical trifluoromethylation using trifluoromethyl phenyl sulfone under visible light irradiation.

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Incorporated into peptides to increase proteolytic stability.

Industry: Utilized in the production of stable and reactive materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form stable complexes with biological molecules, leading to increased efficacy in its applications . The pathways involved often include radical intermediates and electron transfer processes .

Comparison with Similar Compounds

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propan-1-ol: Shares a similar structure but differs in the functional group attached to the propionic acid chain.

3,3,3-Trifluoro-2,2-dimethyl propanoic acid: Another trifluoromethylated compound used in similar applications.

Uniqueness: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is unique due to its specific combination of the trifluoromethyl group and the aminomethyl group, which provides enhanced stability and reactivity compared to other similar compounds .

Biological Activity

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid, also known as a phenylalanine derivative, has garnered significant attention in the fields of medicinal chemistry and drug development due to its unique structural features. Its molecular formula is C11H12F3NO2, with a molecular weight of 247.21 g/mol. The trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

The trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing characteristics, which can affect its interaction with biological targets. The ability of this compound to form stable complexes with proteins and other biomolecules is crucial for its efficacy in therapeutic applications.

Biological Activity

The biological activity of this compound is primarily attributed to its enhanced binding affinity to various biological targets. Studies indicate that this compound can improve proteolytic stability when incorporated into peptides, which is beneficial for therapeutic applications, particularly in drug design and development .

- Binding Affinity : The trifluoromethyl group significantly enhances the binding affinity and specificity towards biological targets. This property is essential for the development of new therapeutic agents that require precise interactions with biomolecules.

- Interaction with Membrane Proteins : Research suggests that compounds like this compound can be utilized in studies involving integral membrane proteins, contributing to our understanding of their functions and interactions .

- Ergogenic Effects : As an amino acid derivative, it has been noted for its potential ergogenic effects, influencing anabolic hormone secretion and improving mental performance during stress-related tasks .

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its uniqueness:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propan-1-ol | Similar structure but differs in functional group | Contains an alcohol instead of a carboxylic acid |

| 3,3,3-Trifluoro-2,2-dimethyl propanoic acid | Another trifluoromethylated compound | Lacks the aminomethyl group; used in different applications |

| 4-Trifluoromethylphenylalanine | Amino acid derivative with a trifluoromethyl group | Incorporates an amino acid structure but different functional groups |

The specific combination of the trifluoromethyl and aminomethyl groups in this compound provides enhanced stability and reactivity compared to other similar compounds, making it particularly valuable for robust chemical applications.

Case Studies

- Therapeutic Applications : In vitro studies have demonstrated that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles through better absorption and stability in biological systems .

- Drug Development : Recent research has focused on incorporating this compound into peptide structures to enhance their therapeutic potential. For instance, studies have shown that peptides containing this compound exhibit increased resistance to enzymatic degradation .

Properties

IUPAC Name |

2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFWRWDSVHGFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.